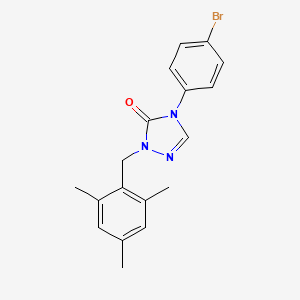

4-(4-bromophenyl)-2-(mesitylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

CAS No.: 343373-36-4

Cat. No.: VC6251704

Molecular Formula: C18H18BrN3O

Molecular Weight: 372.266

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 343373-36-4 |

|---|---|

| Molecular Formula | C18H18BrN3O |

| Molecular Weight | 372.266 |

| IUPAC Name | 4-(4-bromophenyl)-2-[(2,4,6-trimethylphenyl)methyl]-1,2,4-triazol-3-one |

| Standard InChI | InChI=1S/C18H18BrN3O/c1-12-8-13(2)17(14(3)9-12)10-22-18(23)21(11-20-22)16-6-4-15(19)5-7-16/h4-9,11H,10H2,1-3H3 |

| Standard InChI Key | URVWXIIMLNMLPL-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1)C)CN2C(=O)N(C=N2)C3=CC=C(C=C3)Br)C |

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

The compound’s structure consists of a 1,2,4-triazol-3-one ring system, with a 4-bromophenyl group at position 4 and a mesitylmethyl (2,4,6-trimethylbenzyl) group at position 2. The mesitylmethyl substituent introduces steric bulk, while the bromine atom enhances electrophilic reactivity, making the compound a candidate for cross-coupling reactions .

Table 1: Basic Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 343373-36-4 | |

| Molecular Formula | C₁₈H₁₈BrN₃O | |

| Molecular Weight | 372.26 g/mol | |

| MDL Number | MFCD01316701 | |

| Appearance | Solid (exact form unspecified) |

Spectroscopic Characterization

While nuclear magnetic resonance (NMR) or infrared (IR) data for this specific compound are unavailable in the provided sources, analogous triazolones exhibit characteristic signals. For example, 1H NMR of related triazolium salts shows peaks between δ 7.2–10.9 ppm for aromatic protons and δ 2.1–4.2 ppm for methyl and benzyl groups . The bromine atom’s presence would further split aromatic signals in the 4-bromophenyl moiety.

Synthetic Methodologies

General Synthesis of Triazolones

Triazolones are typically synthesized via cyclocondensation of hydrazides with carbonyl compounds or through functionalization of pre-formed triazole rings. A representative procedure from the literature involves:

-

Grinding precursors: Mixing N,N-dimethylformamide azine with a primary amine or aniline derivative .

-

Thermal cyclization: Heating the mixture to 150°C under inert conditions for 16 hours .

-

Work-up: Basification, extraction with dichloromethane, and purification via chromatography or precipitation .

For 4-(4-bromophenyl)-2-(mesitylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, the mesitylmethyl group likely originates from mesitylmethyl bromide or chloride, reacting with a triazolone intermediate. The bromophenyl group may be introduced via a Suzuki-Miyaura coupling or direct bromination .

Table 2: Key Reaction Conditions for Triazolone Synthesis

| Parameter | Value | Source |

|---|---|---|

| Temperature | 150°C | |

| Reaction Time | 16 hours | |

| Catalyst | para-Toluenesulfonic acid (optional) | |

| Solvent | Xylenes or solvent-free |

Challenges in Synthesis

The steric hindrance from the mesitylmethyl group may slow alkylation steps, necessitating prolonged reaction times or elevated temperatures. Additionally, the bromophenyl substituent’s electron-withdrawing nature could destabilize intermediates, requiring careful control of reaction conditions .

Thermodynamic and Stability Profiles

Enthalpic and Thermal Data

While direct thermodynamic data for 4-(4-bromophenyl)-2-(mesitylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one are unavailable, related triazolones provide insights. For example, 1,2-dihydro-3H-1,2,4-triazol-3-one (CAS 930-33-6) has a standard enthalpy of formation (ΔfH° solid) of -142.40 ± 0.70 kJ/mol and a heat capacity (Cₚ,solid) of 68.90 J/mol·K at 320 K . These values suggest moderate thermal stability, which may be enhanced in the target compound due to the bulky mesitylmethyl group.

Degradation Pathways

Triazolones are susceptible to hydrolysis under acidic or basic conditions, with the carbonyl group at position 3 being a potential site of nucleophilic attack. The bromine atom may also undergo displacement in the presence of strong nucleophiles, forming aryl derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume